Lovastatin-d3 Hydroxy Acid Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

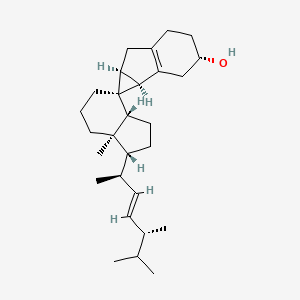

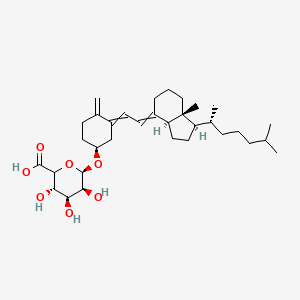

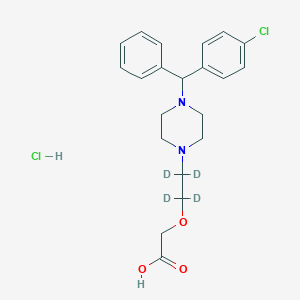

Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It is a cardiac drug and is part of the Lovastatin API family . The molecular formula is C24H34D3NaO6 and the molecular weight is 447.56 .

Synthesis Analysis

Lovastatin, one of the precursors of statins, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis

The molecular formula of Lovastatin-d3 Hydroxy Acid Sodium Salt is C24H34D3NaO6 . The molecular weight is 447.56 .Chemical Reactions Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is the deuterium labeled Lovastatin hydroxy acid sodium . Lovastatin hydroxy acid sodium (Mevinolinic acid sodium) is a highly potent inhibitor .Physical And Chemical Properties Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is a solid . It is soluble in Chloroform, Ethyl Acetate, Methanol, and Water . It has a melting point of 179-188° C (dec.) .Applications De Recherche Scientifique

1. Application in X-Adrenoleukodystrophy

Lovastatin, as an inhibitor of 3‐hydroxy‐3‐methyl‐glutaryl‐coenzyme A (HMG‐CoA) reductase, alongside sodium phenylacetate, has been found effective in normalizing the accumulation of saturated very long chain fatty acids (VLCFA) in cultured skin fibroblasts of X‐adrenoleukodystrophy (X‐ALD). This suggests potential therapeutic applications for X‐ALD treatment (Singh, Pahan, & Khan, 1998).

2. Impact on Coenzyme Q Levels

Lovastatin has been studied for its effect on coenzyme Q levels. It inhibits the enzyme required for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid, a precursor for both cholesterol and coenzyme Q synthesis. This suggests its influence on cellular CoQ levels, which has implications for treatments involving lovastatin (Willis et al., 1990).

3. Anti-Tumor Properties

Research indicates that lovastatin has antitumor properties, particularly in inhibiting the growth and metastasis of mammary carcinoma cells. This is associated with its role in inhibiting the mevalonate pathway of cholesterol synthesis, pointing towards potential clinical applications in cancer treatment (Alonso et al., 1998).

4. Antimicrobial Effects

Lovastatin has been observed to influence a broad array of pathogenic microorganisms, including reducing the growth of protozoan parasites and affecting the sterol pathway in microorganisms like Candida albicans. This extends its potential applications to antimicrobial treatments (Pradines et al., 2007).

5. Pharmacokinetics and Metabolism

Studies on lovastatin's metabolism reveal its conversion to the β-hydroxy acid form in vivo, which is pharmacologically active. Understanding its metabolic pathways and quantification in human plasma is essential for optimizing therapeutic efficacy and safety (Ju et al., 2015).

6. Interaction with Cell Membranes

Research indicates that lovastatin interacts with cell membranes, affecting membrane-associated proteins and enzymes. This can have significant implications for its pharmacological properties, especially in the context of cholesterol and lipid metabolism (Shurshalova et al., 2020).

7. Biosynthesis Inhibition in Bacterial Bioluminescence

Lovastatin has been studied for its inhibitory effects on bacterial bioluminescence, specifically its impact on bacterial luciferase. This research could lead to new insights into bacterial metabolism and potential antibacterial applications (Baranova, Krĕier, & Egorov, 1995).

Safety And Hazards

Propriétés

Numéro CAS |

1217528-38-5 |

|---|---|

Nom du produit |

Lovastatin-d3 Hydroxy Acid Sodium Salt |

Formule moléculaire |

C24H34O6D3Na |

Poids moléculaire |

447.56 |

Apparence |

White to Off-White Solid |

melting_point |

179-188°C (dec.) |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

119410-08-1 (unlabelled) |

Synonymes |

Lovastatin-d3 Sodium Salt; MB 530B-d3 |

Étiquette |

Lovastatin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.